molecular formula C16H8Cl3F3N2 B2412482 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 956185-41-4

4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2412482
CAS No.: 956185-41-4
M. Wt: 391.6
InChI Key: LNEXAWOVWZLRIX-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole (CAS 956185-41-4) is a high-purity chemical compound offered for research and development purposes. This pyrazole derivative has a molecular formula of C16H8Cl3F3N2 and a molecular weight of 391.60 . Pyrazole compounds are a significant focus of scientific investigation due to their diverse pharmacological potential, which includes areas such as anti-inflammatory, antimicrobial, and anticancer research . The structural motif of substituted pyrazoles is present in several biologically active molecules and pharmaceuticals, making this class of compounds a valuable scaffold in medicinal chemistry and drug discovery . Researchers can utilize this material for various in vitro studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. It must be handled by technically qualified individuals. For a complete understanding of the safe handling of this material, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3F3N2/c17-12-4-2-1-3-11(12)9-7-23-24(8-9)15-13(18)5-10(6-14(15)19)16(20,21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEXAWOVWZLRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most widely reported method involves the cyclocondensation of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with 1,3-diketones bearing a 2-chlorophenyl group. For example, reacting the hydrazine derivative with 1-(2-chlorophenyl)-1,3-butanedione in ethanol under reflux conditions yields the pyrazole core.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the diketone’s carbonyl carbon, followed by dehydration and aromatization. Anhydrous conditions are critical to prevent hydrolysis of intermediates, as demonstrated by Patel et al., who achieved 78–85% yields using absolute ethanol and catalytic HCl.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Absolute ethanol 82
Temperature (°C) 80–90 85
Catalyst (HCl) 2 drops 78

Regioselectivity arises from the electronic effects of the 2-chlorophenyl group, which directs cyclization to the 4-position of the pyrazole ring.

Vilsmeier-Haack Formylation and Subsequent Modifications

An alternative route utilizes the Vilsmeier-Haack reagent (POCl₃/DMF) to construct the pyrazole ring from pre-formed hydrazones. For instance, hydrazones derived from 2-chlorophenylacetophenone and 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine undergo cyclization at 80°C for 4 hours, yielding 4-formylpyrazole intermediates. Subsequent reduction or functionalization introduces the desired substituents.

Critical Considerations :

  • Anhydrous DMF : Essential to prevent reagent decomposition; yields drop to <40% with hydrated solvents.
  • Stoichiometry : A 3:1 ratio of POCl₃ to hydrazone maximizes conversion, as excess reagent promotes side reactions.

Dehydrogenation of Dihydropyrazole Precursors

Patent literature describes a two-step process involving (1) cyclization to form a dihydropyrazole intermediate and (2) dehydrogenation using oxidizing agents like air or molecular oxygen. For the target compound, this method avoids isolation of intermediates, enabling a one-pot synthesis with 65–72% overall yields.

Reaction Protocol :

  • Cyclization : React 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in ethanol/HCl to form a pyrazolidinone.
  • Dehydrogenation : Treat with Cu(I) catalysts in DMF at 25–50°C, followed by in situ reaction with 2-nitrobenzyl bromide.

Advantages :

  • Eliminates costly phase-transfer catalysts.
  • Reduces reaction time to <24 hours compared to traditional methods.

Structural Characterization and Analytical Data

NMR Spectroscopy

¹H-NMR spectra of the target compound exhibit characteristic signals:

  • δ 7.45–7.60 ppm : Aromatic protons from the 2-chlorophenyl group.
  • δ 8.20 ppm : Pyrazole H-3 proton, confirming regiochemistry.

¹³C-NMR data corroborate the substitution pattern, with CF₃ and Cl carbons appearing at δ 121.5 (q, J = 270 Hz) and δ 112.3, respectively.

X-ray Crystallography

Single-crystal analysis reveals a planar pyrazole ring (max deviation: 0.0226 Å) with a dihedral angle of 69.9° relative to the dichlorotrifluoromethylphenyl group. Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice, influencing solubility and melting point.

Challenges and Limitations

  • Regioselectivity Control : Unsymmetrical diketones may produce regioisomers, necessitating chromatography for purification.
  • Moisture Sensitivity : Vilsmeier-Haack reactions require rigorously anhydrous conditions, complicating scale-up.
  • Catalyst Cost : Cu(I)-mediated dehydrogenation, while efficient, increases production costs compared to acid-catalyzed methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl and dichlorotrifluoromethylphenyl groups, potentially leading to dechlorination or defluorination.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under basic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Dechlorinated or defluorinated products.

    Substitution: Substituted pyrazole derivatives with various nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole . Research indicates that compounds with similar structures exhibit substantial antifungal and antibacterial properties. For example, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capabilities of pyrazole derivatives are another area of interest. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. Studies reveal that similar pyrazole compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPx) . This positions the compound as a candidate for therapeutic applications aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

Pyrazoles have demonstrated anti-inflammatory properties in various studies. Compounds structurally similar to This compound have been shown to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases . The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant focus in current research. Studies indicate that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth. For instance, some derivatives have shown promising results in vitro against various cancer cell lines, suggesting their utility in cancer therapy . The mechanism often involves interaction with specific molecular targets within cancer cells.

Agricultural Applications

In addition to pharmaceutical applications, pyrazole compounds are also explored for their agrochemical properties. They can act as herbicides or fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi. The structural characteristics of This compound may confer selective toxicity against pests while being safe for crops .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated significant antifungal activity against dermatophytes and filamentous fungi .
Antioxidant Activity Showed high inhibition rates in DPPH assays, indicating strong antioxidant properties .
Anti-inflammatory Mechanism Inhibited COX enzymes leading to reduced inflammation markers in vitro .
Anticancer Studies Induced apoptosis in several cancer cell lines; potential for further development as anticancer agents .

Mechanism of Action

The mechanism by which 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the dichlorotrifluoromethyl group, resulting in different chemical and biological properties.

    1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea: Contains a urea group instead of a pyrazole ring, leading to different reactivity and applications.

Uniqueness

4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to its combination of chlorophenyl and dichlorotrifluoromethylphenyl groups attached to a pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a compound of significant interest due to its potential biological activities. This pyrazole derivative has been studied for its antimicrobial properties, particularly against resistant strains of bacteria, as well as its applications in agrochemicals and pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is C16H8Cl3F3N2C_{16}H_8Cl_3F_3N_2, with a molecular weight of approximately 391.60 g/mol. The presence of chlorine and trifluoromethyl groups contributes to its lipophilicity and biological activity. The structural characteristics include:

  • Chlorine Substituents : Enhances biological activity through electronic effects.
  • Trifluoromethyl Group : Known for increasing potency in various compounds, particularly in agrochemicals and pharmaceuticals.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Acinetobacter baumannii, a notorious multidrug-resistant pathogen. The minimum inhibitory concentration (MIC) values for related compounds can be as low as 0.78 µg/mL, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
Compound AA. baumannii0.78
Compound BS. aureus1.56
Compound CE. coli3.12

The mechanism by which these pyrazole derivatives exert their antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of halogen atoms enhances the binding affinity to bacterial enzymes, leading to increased efficacy against resistant strains .

Case Study 1: Synthesis and Testing

A study synthesized a series of pyrazole derivatives, including our compound of interest, using the Vilsmeier-Haack reaction. The synthesized compounds were tested against various bacterial strains, with several showing promising results in inhibiting growth at sub-microgram concentrations .

Case Study 2: In Vivo Toxicity Assessment

In vivo studies conducted on selected pyrazole derivatives indicated non-toxic profiles in mouse models, with no significant adverse effects observed on physiological blood markers after administration . This suggests a favorable safety profile for further development.

Pharmacological Applications

Due to their biological activity, pyrazole derivatives are being explored for use in:

  • Pharmaceuticals : As potential candidates for new antibiotics or anti-inflammatory drugs.
  • Agrochemicals : Insecticides such as fipronil utilize similar structural motifs to target pests effectively.

Q & A

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (petroleum ether:ethyl acetate 8:2 → 6:4) .
  • Recrystallization : Dichloromethane/hexane mixtures yield high-purity crystals (147–149°C melting point range) .

Advanced Question: How can conflicting bioactivity data from different assay systems be reconciled?

Methodological Answer :
Contradictions often arise from assay-specific conditions (e.g., cell type, receptor density). Mitigation strategies:

  • Cross-Validation : Repeat assays in multiple cell lines (e.g., HEK293 vs. CHO-k1) .
  • Receptor Binding Kinetics : Compare on/off rates (kₒₙ/kₒff) using surface plasmon resonance (SPR).
  • Meta-Analysis : Pool data from independent studies and apply multivariate regression to identify confounding variables.

Basic Question: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer :
The -CF₃ group enhances:

  • Lipophilicity : Increases logP, improving membrane permeability.
  • Metabolic Stability : Resists oxidative degradation due to strong C–F bonds.
  • Electron-Withdrawing Effects : Modulates aromatic ring electron density, altering reactivity in substitution reactions .

Advanced Question: What strategies can optimize this compound’s selectivity for target receptors?

Q. Methodological Answer :

  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger.
  • Selective Functionalization : Introduce bulky substituents (e.g., 4-methoxyphenyl) to sterically block off-target binding .
  • Fragment-Based Screening : Test truncated analogs to isolate minimal active fragments .

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